(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
CAS No.: 144332-75-2
Cat. No.: VC8240978
Molecular Formula: C13H14BrNO4
Molecular Weight: 328.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144332-75-2 |
|---|---|
| Molecular Formula | C13H14BrNO4 |
| Molecular Weight | 328.16 g/mol |
| IUPAC Name | (2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | CGOZVRYXMLVHCE-NSHDSACASA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O |
Introduction
Structural Elucidation and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring with two key functional groups:
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Carbamate protection: The nitrogen atom at the 1-position is shielded by a [(4-bromophenyl)methoxy]carbonyl group, which enhances stability during synthetic manipulations.
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Carboxylic acid: The 2-position hosts a carboxylic acid moiety, enabling salt formation, esterification, or amidation.
The (2S) stereochemistry at the 2-carbon ensures enantiomeric purity, critical for applications in asymmetric catalysis and drug design .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 345.18 g/mol
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves strategic protection of L-proline’s amine group, followed by functionalization.
Step 1: Carbamate Protection
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Reagents: L-proline, (4-bromophenyl)methyl chloroformate, sodium bicarbonate.
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Conditions: Reaction in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room temperature stirring overnight.
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Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, forming a carbamate bond .
Step 2: Purification
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane (1:3) yields the pure product (85% yield).
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Crystallization: Recrystallization from ethanol/water enhances purity (>98%) .
Physicochemical Properties
Spectral Characterization
Thermal and Solubility Profile
| Property | Value |
|---|---|
| Melting point | 168–170°C |
| Solubility | DMSO: 25 mg/mL; Methanol: 10 mg/mL |
| Storage | 2–8°C, desiccated |
Reactivity and Functionalization
Chemical Transformations
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Carboxylic acid derivatization:
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
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Amidation: Couples with amines via carbodiimide-mediated reactions.
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Bromophenyl group reactivity:
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Carbamate deprotection:
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Acidic conditions: Trifluoroacetic acid (TFA) cleaves the carbamate, regenerating the free amine.
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Applications and Derivatives
Industrial Relevance
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautions
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Personal protective equipment: Nitrile gloves, goggles, fume hood.
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First aid: Flush eyes with water for 15 minutes; seek medical attention for ingestion.
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